

Synthesis and characterization of Morpholine laurate for research purposes

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Morpholine laurate*

Cat. No.: *B15486046*

[Get Quote](#)

Synthesis and Characterization of Morpholine Laurate: A Technical Guide

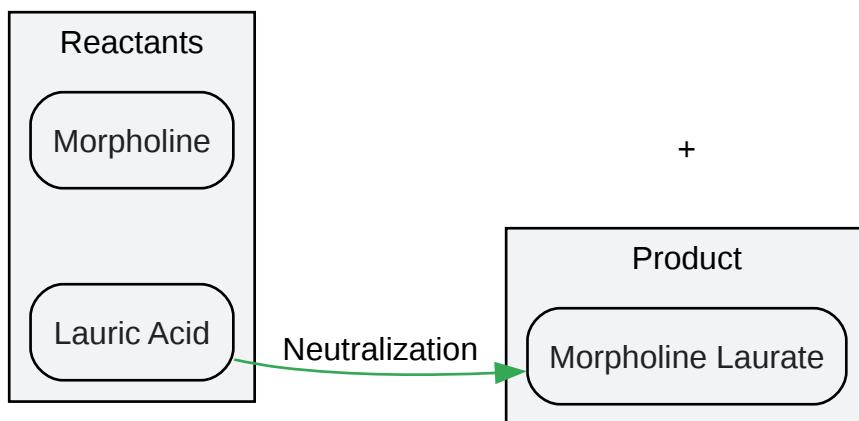
For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Morpholine Laurate** for research applications. **Morpholine Laurate**, the salt formed from the reaction of morpholine and lauric acid, is a compound of interest for various applications, including its potential use as an emulsifying agent or in drug delivery systems, owing to the established roles of morpholine derivatives in medicinal chemistry.^[1] This document outlines a detailed, plausible experimental protocol for the synthesis of **Morpholine Laurate** via a direct acid-base neutralization reaction. Furthermore, it details the standard analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis. While specific experimental data for **Morpholine Laurate** is not widely available in published literature, this guide provides expected physicochemical properties and spectral characteristics based on the known properties of its constituent molecules and analogous fatty acid-amine salts.

Introduction


Morpholine is a versatile heterocyclic compound incorporating both amine and ether functional groups, making it a valuable building block in organic and medicinal chemistry.^[2] Its derivatives have found applications in a wide range of pharmaceuticals, agrochemicals, and industrial products.^[1] The reaction of morpholine, a secondary amine, with fatty acids results in the formation of morpholinium salts, which can exhibit properties as emulsifiers and corrosion inhibitors.^[3]

Lauric acid, a saturated fatty acid with a 12-carbon chain, is a readily available and biocompatible compound. The resulting salt, **Morpholine Laurate**, combines the structural features of both morpholine and a fatty acid, suggesting potential utility in formulations requiring surface-active properties or as a component in lipid-based drug delivery systems. This guide aims to provide researchers with a practical framework for the synthesis and thorough characterization of **Morpholine Laurate** for research and development purposes.

Synthesis of Morpholine Laurate

The synthesis of **Morpholine Laurate** is achieved through a straightforward acid-base neutralization reaction between morpholine and lauric acid. This reaction is typically exothermic and results in the formation of the morpholinium laurate salt.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **Morpholine Laurate**.

Experimental Protocol

Materials:

- Morpholine (C₄H₉NO, MW: 87.12 g/mol)
- Lauric Acid (C₁₂H₂₄O₂, MW: 200.32 g/mol)
- Ethanol (or another suitable solvent like isopropanol)
- Rotary evaporator
- Magnetic stirrer and hotplate
- Standard laboratory glassware

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve lauric acid (1.0 equivalent) in a minimal amount of ethanol at room temperature.
- Addition of Morpholine: While stirring, slowly add morpholine (1.0 equivalent) dropwise to the lauric acid solution. An exothermic reaction may be observed. To control the temperature, the flask can be placed in a water bath.
- Reaction: Continue stirring the mixture at room temperature for 2-4 hours to ensure the completion of the acid-base reaction.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be a viscous liquid or a waxy solid at room temperature.
- Drying: To remove any residual solvent or water, the product can be further dried under high vacuum.

Purification:

For most research purposes, if high-purity starting materials are used in stoichiometric amounts, further purification of the resulting salt may not be necessary. However, if required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be attempted.

Characterization of Morpholine Laurate

Thorough characterization is essential to confirm the identity and purity of the synthesized **Morpholine Laurate**. The following techniques are recommended:

Physicochemical Properties

The following table summarizes the known properties of the starting materials and the expected properties of **Morpholine Laurate**.

Property	Morpholine	Lauric Acid	Morpholine Laurate (Expected)
Molecular Formula	C ₄ H ₉ NO	C ₁₂ H ₂₄ O ₂	C ₁₆ H ₃₃ NO ₃ ^[4]
Molecular Weight	87.12 g/mol ^[2]	200.32 g/mol	287.44 g/mol ^[4]
Appearance	Colorless liquid ^[2]	White crystalline solid	White to off-white waxy solid or viscous liquid
Melting Point	-5 °C ^[5]	44-46 °C	Expected to be a low-melting solid or an ionic liquid
Boiling Point	129 °C ^[5]	298.9 °C	Likely decomposes at high temperatures
Solubility	Miscible with water and organic solvents ^[5]	Insoluble in water, soluble in organic solvents	Expected to have some solubility in polar organic solvents and potentially water

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for structural elucidation.

¹H NMR:

- Morpholine Protons: The protons on the morpholine ring are expected to show characteristic signals. The protons adjacent to the oxygen are typically downfield compared to those adjacent to the nitrogen.
- Lauric Acid Protons: The long alkyl chain of lauric acid will show a series of signals, with the α -methylene protons deshielded by the carboxylate group. The terminal methyl group will appear as a triplet.
- Ammonium Proton: A broad signal corresponding to the N-H proton of the morpholinium ion may be observed, and its chemical shift will be solvent-dependent.

¹³C NMR:

- Morpholine Carbons: Two distinct signals are expected for the carbon atoms of the morpholine ring.
- Lauric Acid Carbons: The carbonyl carbon of the carboxylate group will appear significantly downfield. The alkyl chain will show a series of signals.

Functional Group	¹ H NMR Chemical Shift (ppm) (Expected)	¹³ C NMR Chemical Shift (ppm) (Expected)
Morpholine -CH ₂ -O-	3.7 - 4.0	~65-70
Morpholine -CH ₂ -N-	3.0 - 3.4	~45-50
Lauric Acid -CH ₃	0.8 - 0.9 (triplet)	~14
Lauric Acid -(CH ₂) _n -	1.2 - 1.6 (multiplets)	~22-34
Lauric Acid -CH ₂ -COO ⁻	2.1 - 2.3 (triplet)	~35-40
Lauric Acid -COO ⁻	-	~175-180
Morpholinium N-H	Broad, solvent-dependent	-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

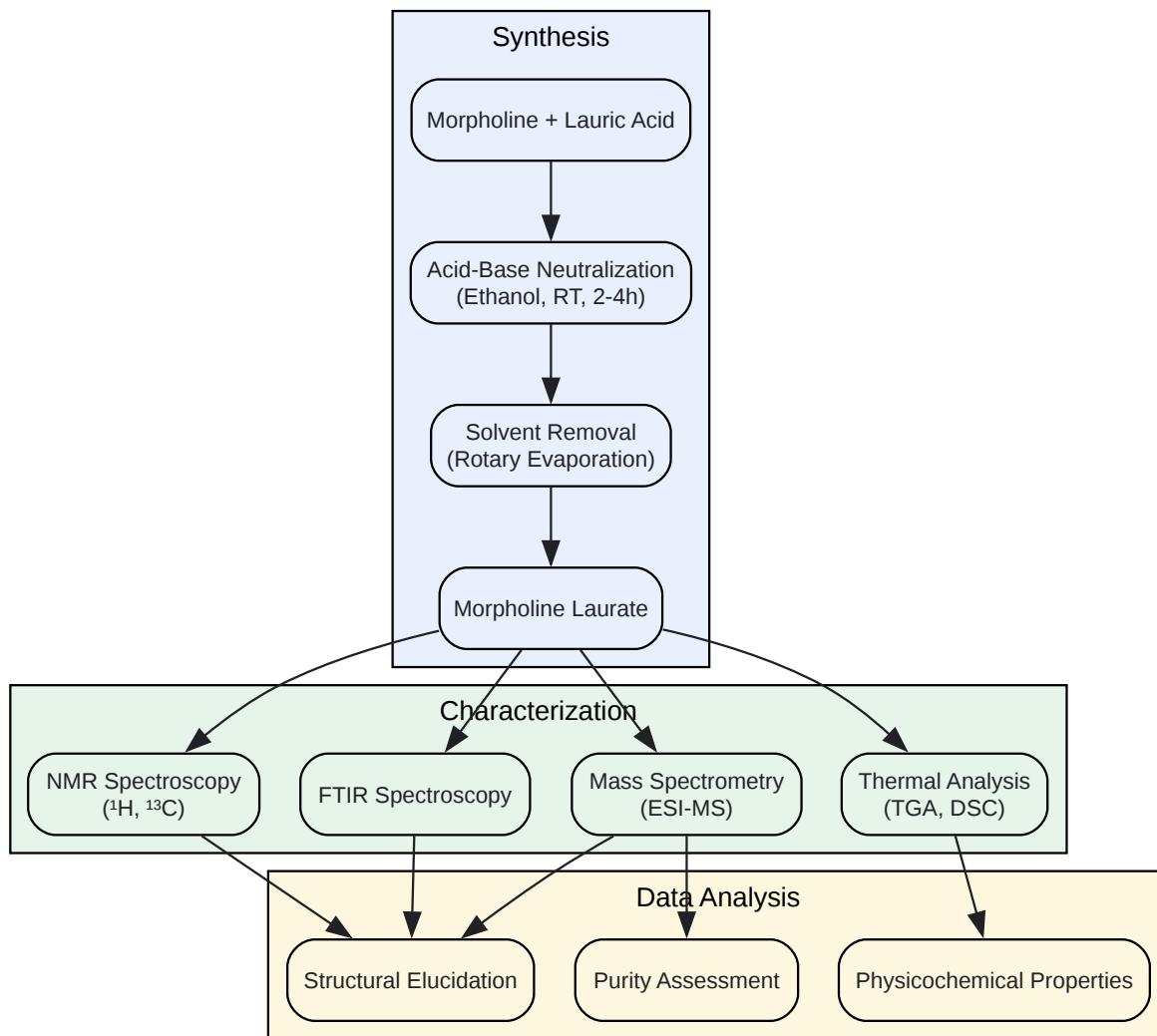
- N-H Stretch: A broad absorption band in the region of 2400-2800 cm^{-1} is characteristic of the N-H stretch in an ammonium salt.
- C=O Stretch: The strong carbonyl (C=O) stretching vibration of the carboxylic acid (around 1700-1725 cm^{-1}) will be absent. Instead, a strong asymmetric carboxylate (COO^-) stretching band will appear around 1550-1610 cm^{-1} .
- C-O Stretch: The C-O stretching of the ether in the morpholine ring will be observed around 1115 cm^{-1} .
- C-H Stretches: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm^{-1} region.

Functional Group	Vibrational Frequency (cm^{-1}) (Expected)
N-H Stretch (Ammonium)	2400 - 2800 (broad)
C-H Stretch (Aliphatic)	2850 - 3000
C=O Stretch (Carboxylic Acid)	Absent
COO ⁻ Stretch (Asymmetric)	1550 - 1610
COO ⁻ Stretch (Symmetric)	1380 - 1420
C-O Stretch (Ether)	~1115

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For an ionic salt like **Morpholine Laurate**, electrospray ionization (ESI) would be a suitable technique.

- Positive Ion Mode: The morpholinium cation $[\text{C}_4\text{H}_{10}\text{NO}]^+$ would be observed at m/z 88.1.
- Negative Ion Mode: The laurate anion $[\text{C}_{12}\text{H}_{23}\text{O}_2]^-$ would be observed at m/z 199.2.

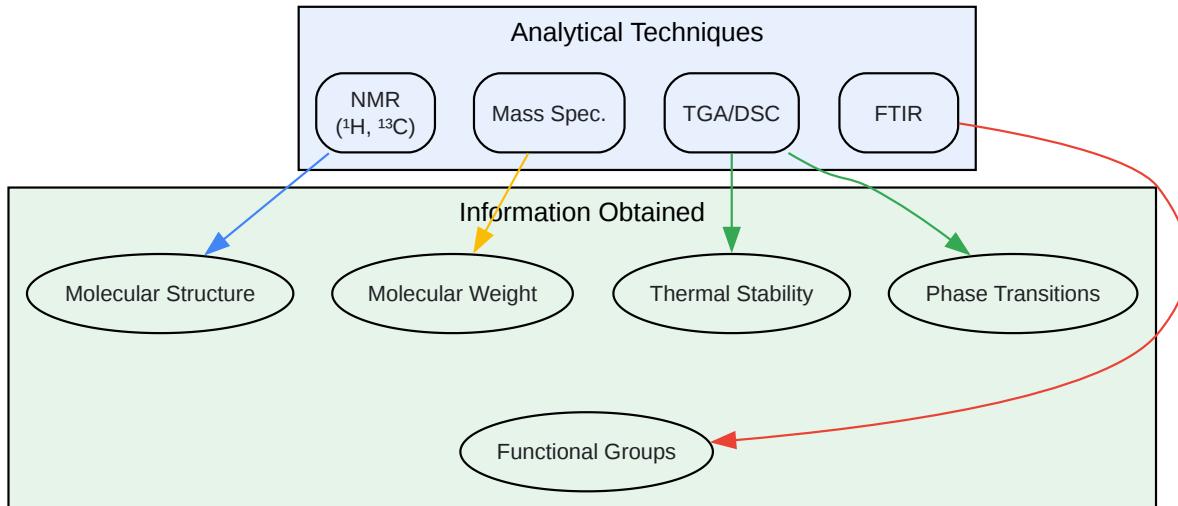
The observation of both ions would confirm the formation of the salt.


Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and phase transitions of **Morpholine Laurate**.

- TGA: TGA will show the decomposition temperature of the salt. This is important for determining the upper-temperature limit for its handling and application.
- DSC: DSC can be used to determine the melting point or glass transition temperature of the compound.

Experimental and Data Visualization Workflow


The following diagram illustrates the logical workflow from synthesis to characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Morpholine Laurate**.

The relationship between the characterization techniques and the information they provide is crucial for a comprehensive analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between characterization techniques and derived information.

Conclusion

This technical guide provides a foundational protocol for the synthesis and characterization of **Morpholine Laurate** for research purposes. The direct neutralization of morpholine with lauric acid offers a simple and efficient route to this morpholinium salt. While specific experimental data for **Morpholine Laurate** remains to be extensively published, the expected analytical signatures provided herein, based on established chemical principles and data from analogous compounds, offer a robust framework for researchers to confirm its synthesis and purity. The methodologies and expected data presented in this guide will aid scientists and drug development professionals in the preparation and comprehensive analysis of **Morpholine Laurate** for their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine oleate | C22H43NO3 | CID 20838052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine stearate | C22H45NO3 | CID 161396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy MORPHOLINE OLEATE CAS 1095-66-5 Pesticide Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]
- To cite this document: BenchChem. [Synthesis and characterization of Morpholine laurate for research purposes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486046#synthesis-and-characterization-of-morpholine-laurate-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com